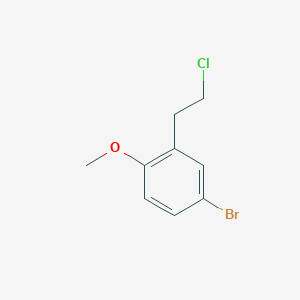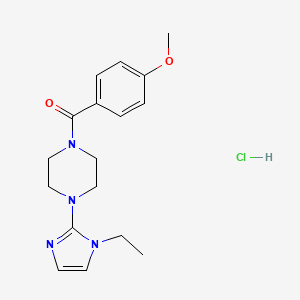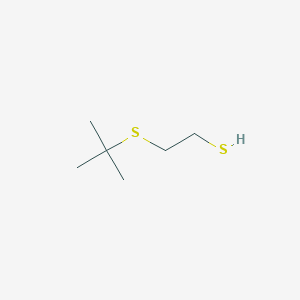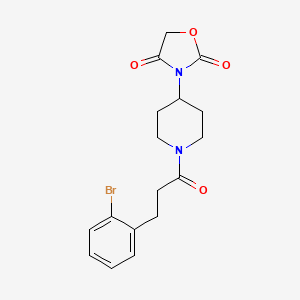
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H19BrN2O4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a bromophenyl group and an oxazolidine-2,4-dione group.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” are not detailed in the available data. The compound has a molecular weight of 395.253.科学的研究の応用
Synthesis and Biological Applications :
- Oxazolidines and thiazolidines, similar to the compound , have been synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups. This synthesis pathway is significant in the production of various biologically active compounds, including Mannich bases and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Electrooxidative Methods in Synthesis :
- Novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives have been synthesized using electrooxidative methods. This process highlights the potential for creating complex organic molecules, possibly including the target compound, using advanced synthetic techniques (Okimoto et al., 2012).
Antimicrobial Activities :
- Compounds related to the target chemical, specifically 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Prakash et al., 2010).
Agricultural Fungicides :
- Famoxadone, a compound related to 3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, is a new agricultural fungicide effective against various plant pathogens. This indicates potential applications in agriculture for protecting crops against fungal diseases (Sternberg et al., 2001).
Polymer Science :
- The target compound's class has been involved in polymer science, specifically in the synthesis of novel polyureas with applications in various industries. This indicates a potential application in the development of new materials (Mallakpour & Rafiee, 2003).
Improved Glucose Tolerance :
- Oxazolidinediones, including compounds similar to the one , have been found to improve glucose tolerance in animal models without inducing hypoglycemia. This suggests potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).
Anticancer Activity :
- Thiazolidine-2,4-dione derivatives, which are structurally similar to the target compound, have shown promising results in inhibiting the topoisomerase-I enzyme, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).
Carbon Dioxide Utilization :
- The synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide highlights an eco-friendly approach to producing these compounds, potentially including the target molecule (Zhang et al., 2015).
Enantioselective Synthesis of Alkaloids :
- Research into enantioselective synthesis of alkaloids using related oxazolidine derivatives suggests potential applications in producing bioactive compounds, including pharmaceuticals (Amat et al., 2003).
将来の方向性
The future directions for research on “3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential for future research in this field.
特性
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDWBWXRNFCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

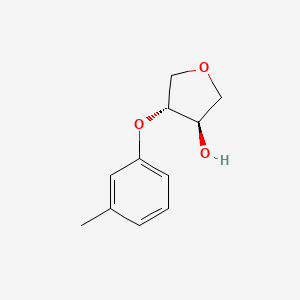
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)
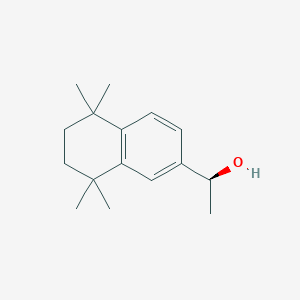
![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)
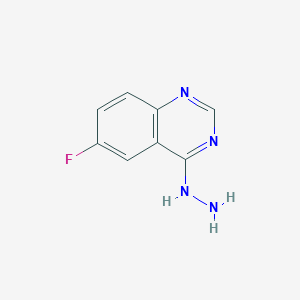
![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)
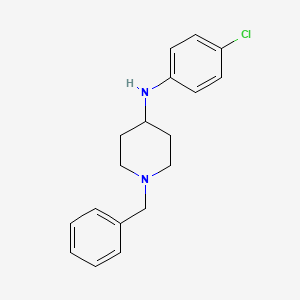
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
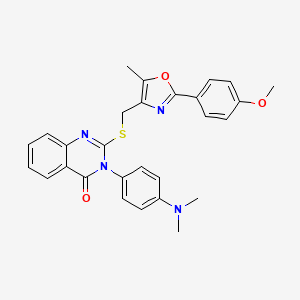
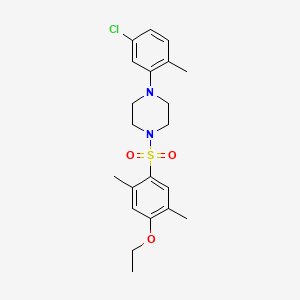
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
